5-bromo-7-iodo-1H-indazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-iodo-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrIN3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPYZLHZBATMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NN2)N)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 7 Iodo 1h Indazol 3 Amine
Precursor Synthesis and Halogenation Strategies
The assembly of the target molecule relies heavily on the initial synthesis of appropriately functionalized precursors and the regioselective introduction of halogen atoms.
The synthesis of 3-aminoindazoles frequently commences with ortho-halobenzonitrile derivatives. nih.gov For instance, a common and economically viable starting material for similar structures is 2,6-dichlorobenzonitrile (B3417380). nih.gov A general and widely used approach for creating the 5-bromo-1H-indazol-3-amine core involves the use of 5-bromo-2-fluorobenzonitrile (B68940). nih.govchemicalbook.com This precursor contains a bromine atom at the desired position and a fluorine atom ortho to the nitrile group, which serves as a leaving group during the subsequent cyclization step.
The synthesis of these halogenated benzonitrile (B105546) intermediates often starts from less complex substituted benzenes, with the nitrile and halogen functionalities introduced through standard aromatic substitution and transformation reactions. The strategic placement of these groups is crucial for the regiochemical outcome of the final product.
Achieving the specific 5-bromo-7-iodo substitution pattern requires precise halogenation strategies. This can be accomplished either by starting with a pre-halogenated precursor or by direct halogenation of the indazole ring.
Bromination: The introduction of a bromine atom onto the aromatic or heterocyclic ring is commonly achieved using N-Bromosuccinimide (NBS). nih.govchim.it NBS is a versatile reagent for regioselective bromination under various conditions. chim.it For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, regioselective bromination of 2,6-dichlorobenzonitrile was a key step, where NBS proved to be the optimal brominating reagent. nih.gov
Iodination: The iodination of the indazole ring is frequently performed using molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in a polar solvent like N,N-dimethylformamide (DMF). chim.itrsc.org This method has been successfully applied to produce 3-iodoindazoles in good yields. chim.it For example, the synthesis of 6-bromo-3-iodo-1H-indazole is achieved by treating 6-bromo-1H-indazole with I₂ and KOH in DMF. rsc.org A similar strategy could be envisioned for the iodination of a 5-bromo-1H-indazole intermediate at the C7-position. The regioselectivity of halogenation on the indazole ring is influenced by the existing substituents and the reaction conditions.
The synthesis of 5-bromo-7-iodo-1H-indazol-3-amine would likely involve a sequential process: starting with a 5-bromo-2-halobenzonitrile to form 5-bromo-1H-indazol-3-amine, followed by a regioselective iodination at the C7 position.
Table 1: Common Reagents for Regioselective Halogenation
| Halogenation Type | Reagent | Typical Conditions | Reference(s) |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Various solvents (e.g., MeCN, CH₂Cl₂, HFIP) | nih.govchim.it |
| Iodination | Iodine (I₂) | Base (e.g., KOH, K₂CO₃) in DMF | chim.itrsc.org |
The 3-amino group characteristic of this class of indazoles is typically introduced during the ring-forming step. The most common method involves the reaction of an ortho-halobenzonitrile precursor with hydrazine (B178648) (NH₂NH₂). nih.govnih.gov In this reaction, hydrazine acts as a dinucleophile. It first attacks the electrophilic carbon of the nitrile group and then displaces the ortho-halogen via an intramolecular nucleophilic aromatic substitution (SₙAr) to form the fused pyrazole (B372694) ring, resulting directly in the 3-aminoindazole structure. nih.govnih.govthieme-connect.de
For example, 5-bromo-1H-indazol-3-amine is synthesized in high yield by heating 5-bromo-2-fluorobenzonitrile with hydrazine hydrate (B1144303). nih.govchemicalbook.com This transformation efficiently installs the amine functionality at the C3 position while simultaneously constructing the indazole core.
Indazole Ring Formation and Cyclization Reactions
The formation of the bicyclic indazole system is the pivotal step in the synthesis. This can be achieved through classical cyclocondensation methods or more modern C-H amination strategies.
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. nih.gov In the context of 3-aminoindazoles, the most significant cyclocondensation involves the reaction of ortho-halobenzonitriles with hydrazine. nih.govnih.govchemicalbook.com
This process is a highly efficient one-pot reaction that forms the N-N bond and the pyrazole ring of the indazole system. mdpi.com The reaction is initiated by the nucleophilic addition of hydrazine to the nitrile group, followed by an intramolecular cyclization that displaces the halide at the C2 position of the benzene (B151609) ring. nih.gov The use of hydrazine hydrate in a suitable solvent, sometimes with a base like sodium acetate, facilitates this transformation. nih.gov The reaction conditions can be tuned to optimize the yield and regioselectivity, especially when multiple potential leaving groups are present on the aromatic ring. nih.gov For instance, the cyclization of 2-bromo-6-chloro-3-fluorobenzonitrile with hydrazine yields 7-bromo-4-chloro-1H-indazol-3-amine, demonstrating the utility of this method for complex, poly-halogenated systems. nih.gov
Modern synthetic chemistry offers powerful alternatives to classical methods. Intramolecular C-H amination reactions have emerged as an elegant strategy for constructing the 1H-indazole core from readily available arylhydrazone precursors. acs.orgacs.orgnih.gov These reactions create the crucial N-N bond through the formation of a C-N bond at an unactivated C-H position on the aromatic ring.
These transformations are typically mediated by a metal catalyst.
Silver(I)-Mediated Amination: A silver(I)-mediated process has been developed for the intramolecular oxidative C-H amination of arylhydrazones to build a variety of 1H-indazoles. acs.orgacs.orgnih.gov The reaction is believed to proceed via a single electron transfer (SET) mechanism. acs.orgacs.org
Copper-Catalyzed Amination: Copper catalysts, such as Cu(OAc)₂, are also effective in promoting the cyclization of arylhydrazones to form 1H-indazoles. nih.govresearchgate.net These reactions often proceed via an N-N bond formation mechanism using an oxidant like oxygen. mdpi.com
Palladium-Catalyzed Amination: Ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones provides another route to the 1H-indazole skeleton. nih.gov
These C-H amination methods are valued for their efficiency and tolerance of a wide range of functional groups, providing a versatile approach to the indazole core that is complementary to traditional cyclocondensation strategies. acs.orgacs.org
Table 2: Catalytic Systems for Intramolecular C-H Amination in Indazole Synthesis
| Catalyst System | Precursor Type | Description | Reference(s) |
|---|---|---|---|
| AgNTf₂ / Cu(OAc)₂ | Arylhydrazones | Silver(I)-mediated intramolecular oxidative C-H amination. | acs.orgacs.orgnih.gov |
| Cu(OAc)₂ | Ketimines from o-aminobenzonitriles | Copper-mediated N-N bond formation using oxygen as the oxidant. | mdpi.com |
| Palladium | Aminohydrazones | Ligand-free palladium-catalyzed intramolecular C-H amination. | nih.gov |
| Iodine | Diaryl/Aryl Ketone Hydrazones | Metal-free direct aryl C-H amination. | nih.gov |
Optimization of Reaction Conditions for Yield and Regioselectivity
The synthesis of substituted indazoles often requires careful optimization of reaction conditions to achieve high yields and desired regioselectivity. In the context of related 3-aminoindazoles, the formation of the indazole ring via cyclization of a substituted benzonitrile with hydrazine is a common strategy. researchgate.netsemanticscholar.org For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, involves a highly regioselective bromination followed by a selective cyclization step. researchgate.netsemanticscholar.org
The optimization of such reactions typically involves screening various parameters, including solvents, bases, temperature, and reaction time. For example, in the synthesis of 4-iodo and 5-iodopyrrole-3-carboxaldehydes, different solvents like DMF, CH3CN, and CHCl3 were tested, with molecular iodine proving to be a superior reagent for achieving a high yield of the desired product. researchgate.net Similarly, in the optimization of Suzuki-Miyaura coupling reactions on a related N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, a range of catalysts, bases, and solvent systems were evaluated. nih.gov It was found that using Pd(PPh3)4 as the catalyst in a mixture of dioxane/EtOH/H2O under microwave irradiation or conventional heating in a sealed tube provided the best yields of the coupled product. nih.gov These examples highlight the importance of systematic optimization to control the outcome of reactions involving halogenated heterocyclic compounds.
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions nih.gov
| Entry | Catalyst (10 mol%) | Base | Solvent (v/v) | Temperature (°C)/Time (h) | Yield (%) |
| 1 | PdCl2(PPh3)2 | K2CO3 | DMF | Reflux/48 | 0 |
| 2 | PdCl2(PPh3)2 | Cs2CO3 | DMF | Reflux/48 | 0 |
| 3 | Pd(PPh3)4 | K2CO3 | DMF | Reflux/48 | traces |
| 4 | Pd(PPh3)4 | Cs2CO3 | DMF | Reflux/48 | traces |
| 5 | Pd(PPh3)4 | Cs2CO3 | DMF | 140 MW/2 | 11 |
| 6 | Pd(PPh3)4 | Cs2CO3 | Dioxane | Reflux/2 | 0 |
| 7 | Pd(PPh3)4 | Cs2CO3 | Dioxane/EtOH 3/1 | Reflux/48 | traces |
| 9 | Pd(PPh3)4 | Cs2CO3 | Dioxane/EtOH/H2O (3/1.5/0.5) | 120 (sealed tube)/2 | 70 |
| 10 | Pd(PPh3)4 | Cs2CO3 | Dioxane/EtOH/H2O (3/1.5/0.5) | 140 MW/2 | 70 |
Advanced Functionalization and Derivatization Strategies
The presence of two distinct halogen atoms on the this compound scaffold allows for selective and sequential functionalization, providing access to a wide array of derivatives.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) at Halogen Sites
The bromine and iodine atoms on the indazole ring are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds can often be exploited for regioselective functionalization. Generally, the C-I bond is more reactive towards oxidative addition to palladium(0) than the C-Br bond, allowing for selective coupling at the 7-position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the haloindazole with a boronic acid or boronate ester. It is a widely used method for introducing aryl or heteroaryl substituents. For instance, 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters to yield Suzuki-coupling products. nih.gov The reaction is typically carried out using a palladium catalyst such as PdCl2(dppf)2 and a base like Cs2CO3 in a solvent mixture such as 1,4-dioxane/H2O. nih.gov Similarly, successful Suzuki-Miyaura reactions have been performed on 7-bromo-4-substituted-1H-indazoles with boronic acids to produce C7-arylated indazoles in moderate to good yields. nih.gov
Heck Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the haloindazole with an alkene. For example, the synthesis of indazole derivatives has been achieved through Heck coupling between a bromo-indazole and a vinyl boronate ester. rsc.org
Stille Coupling: While less common than Suzuki coupling, the Stille reaction, which uses organotin reagents, can also be employed for the functionalization of haloindazoles.
The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these cross-coupling reactions.
Nucleophilic Substitution and Addition Reactions
The electron-deficient nature of the indazole ring, enhanced by the presence of electron-withdrawing halogen atoms, can facilitate nucleophilic aromatic substitution (SNAr) reactions under certain conditions. However, direct displacement of the halogens on the benzene ring of the indazole core by nucleophiles is generally challenging.
More commonly, nucleophilic reactions can occur at other positions following initial transformations. For example, after conversion of the amine group to a better leaving group, nucleophilic substitution at the 3-position can be achieved.
Functional Group Interconversions on the Amine Moiety
The 3-amino group of this compound is a key site for further derivatization. It can undergo a variety of functional group interconversions to introduce diverse functionalities.
Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides. For example, 1H-indazol-3-amine derivatives have been reacted with malonic acid dichloride to form amide-linked hybrids. nih.govmdpi.com
Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.
Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 3-position.
Boc Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group to modulate its reactivity during subsequent synthetic steps. nih.gov This is a common strategy to prevent unwanted side reactions of the amino group. nih.gov
Development of Novel Indazole Hybrid Structures
The versatile reactivity of this compound makes it an excellent starting material for the synthesis of novel hybrid molecules containing the indazole scaffold fused or linked to other heterocyclic systems. These hybrid structures are of great interest in drug discovery as they can exhibit unique pharmacological profiles.
For instance, the synthesis of indazole derivatives has been achieved by coupling the indazole core with other heterocyclic moieties via Suzuki reactions. nih.govrsc.org In one study, 5-bromo-1H-indazol-3-amine was first coupled with a boronic acid ester, and the resulting product was further modified to create piperazine-indazole derivatives. nih.govresearchgate.net The development of such hybrid structures often involves a multi-step synthetic sequence that takes advantage of the various reactive sites on the indazole core.
Spectroscopic Characterization Methodologies for 5 Bromo 7 Iodo 1h Indazol 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment of each atom.
For 5-bromo-7-iodo-1H-indazol-3-amine, ¹H NMR and ¹³C NMR are the most crucial techniques. In ¹H NMR, the chemical shifts (δ) of the protons on the aromatic ring and the amine group are of primary interest. The substitution pattern on the indazole ring—a bromine atom at position 5 and an iodine atom at position 7—significantly influences the electronic environment and, consequently, the chemical shifts of the remaining aromatic protons at positions 4 and 6.
Based on data from analogous compounds like 5-bromo-1H-indazole and other substituted indazoles, the aromatic protons are expected to appear as doublets due to coupling with their neighbors. chemicalbook.com The presence of the electron-withdrawing bromine and iodine atoms would likely shift these signals downfield compared to the unsubstituted indazole. The N-H protons of the indazole ring and the amine group at position 3 would typically appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms are affected by the attached substituents. The carbons bonded to the bromine (C-5) and iodine (C-7) would exhibit characteristic shifts. The presence of these heavy halogens can also lead to signal broadening.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 7.5 - 8.0 | 110 - 115 |
| H-6 | 7.2 - 7.7 | 120 - 125 |
| NH₂ | 5.0 - 6.0 | - |
| NH | 12.0 - 13.0 | - |
| C-3 | - | 145 - 150 |
| C-3a | - | 115 - 120 |
| C-4 | - | 110 - 115 |
| C-5 | - | 115 - 120 |
| C-6 | - | 120 - 125 |
| C-7 | - | 90 - 95 |
| C-7a | - | 140 - 145 |
Note: These are predicted values based on the analysis of similar compounds and are subject to variation based on experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅BrIN₃), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. A key feature of the mass spectrum for this compound would be the isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Iodine has one stable isotope, ¹²⁷I. This would result in a characteristic M⁺ and M+2 pattern for the molecular ion peak, separated by two mass units, with nearly equal intensity.
Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for indazoles may involve the loss of small molecules like HCN or N₂. The presence of the bromine and iodine substituents would also lead to characteristic fragment ions.
Infrared (IR) and Raman Spectroscopy in Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques can confirm the presence of the amine (NH₂) and indazole (N-H) groups, as well as the aromatic C-H and C=C bonds.
Key expected vibrational frequencies include:
N-H stretching: The N-H bonds of the primary amine and the indazole ring would exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. The amine group may show two distinct bands corresponding to symmetric and asymmetric stretching.
C=C stretching: The stretching vibrations of the aromatic carbon-carbon bonds in the indazole ring would appear in the 1400-1600 cm⁻¹ region.
C-N stretching: The carbon-nitrogen stretching vibrations would be found in the 1200-1350 cm⁻¹ range.
C-Br and C-I stretching: The carbon-halogen stretching vibrations occur at lower frequencies, typically below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's electronic structure.
The indazole ring system is a chromophore that absorbs UV light. The presence of the bromine, iodine, and amine substituents will influence the positions and intensities of the absorption bands. The auxochromic amine group and the halogens are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indazole. Analysis of the UV-Vis spectrum can help in understanding the electronic properties of the molecule.
Chromatographic Techniques for Purity and Identity Verification
Chromatographic techniques are essential for separating and purifying compounds, as well as for verifying their identity and purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are commonly used for the analysis of heterocyclic compounds like this compound. bldpharm.com
In HPLC and UPLC, the compound is passed through a column packed with a stationary phase. The separation is based on the compound's affinity for the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. By using a suitable detector, such as a UV detector, the purity of the sample can be assessed by observing the number and size of the peaks in the chromatogram.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com This powerful hyphenated technique allows for the simultaneous separation of components in a mixture and their identification based on their mass-to-charge ratio, providing a high degree of confidence in the identity and purity of the analyte.
Table 2: Summary of Spectroscopic and Chromatographic Methods
| Technique | Information Obtained | Relevance to this compound |
| NMR Spectroscopy | Detailed structural information, connectivity of atoms | Elucidation of the precise arrangement of atoms in the molecule |
| Mass Spectrometry | Molecular weight and elemental composition | Confirmation of the molecular formula and study of fragmentation patterns |
| IR/Raman Spectroscopy | Presence of functional groups | Identification of N-H, C=C, C-N, and C-X bonds |
| UV-Vis Spectroscopy | Electronic transitions | Understanding the electronic structure and conjugation |
| HPLC/LC-MS/UPLC | Purity and identity verification | Separation, purification, and confirmation of the compound's identity |
Computational and Theoretical Investigations of 5 Bromo 7 Iodo 1h Indazol 3 Amine
Quantum Chemical Calculations (e.g., DFT) for Molecular Properties and Geometry
Quantum chemical calculations, most notably Density Functional Theory (DFT), are fundamental in understanding the electronic structure and geometry of a molecule. For 5-bromo-7-iodo-1H-indazol-3-amine, DFT studies would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.
Determine Spectroscopic Profiles: Predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound.
Analyze Molecular Electrostatic Potential (MEP): Create a map of the electrostatic potential on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.
A representative table of calculated molecular properties for a similar indazole derivative, based on common DFT outputs, is shown below. Note: This data is illustrative and not specific to this compound.
| Property | Typical Calculated Value | Unit |
| Total Energy | Varies | Hartrees |
| HOMO Energy | -5 to -7 | eV |
| LUMO Energy | -1 to -3 | eV |
| HOMO-LUMO Gap | 3 to 5 | eV |
| Dipole Moment | 2 to 5 | Debye |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target, such as a kinase. These studies are essential for:
Binding Mode Prediction: Visualizing how the molecule fits into the active site of a receptor and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The 1H-indazole-3-amine moiety is a known hinge-binding fragment in many kinase inhibitors. nih.gov
Binding Affinity Estimation: Calculating a docking score that estimates the binding affinity between the ligand and the target protein. Lower binding energies typically indicate a more stable and potent interaction.
Virtual Screening: Docking large libraries of compounds against a protein target to identify potential drug candidates.
A hypothetical table summarizing docking results against a protein kinase might look as follows. Note: This data is for illustrative purposes only.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Example Kinase (e.g., 3E62) | -8.5 | MET110, LYS65, GLU80 |
| Another Kinase (e.g., 2ATT) | -7.9 | LEU150, VAL58, ALA130 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of indazole derivatives including this compound, a QSAR model would:
Identify Key Molecular Descriptors: Determine which physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) are most influential in governing the compound's activity.
Predict Biological Activity: Use the established model to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Provide Mechanistic Insights: Offer a deeper understanding of how structural modifications affect the interaction with the biological target.
Molecular Dynamics (MD) Simulations in Conformational Analysis
MD simulations provide insights into the dynamic behavior of a molecule and its complex with a target protein over time. For this compound, MD simulations would be used to:
Assess Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt in a solvent or when bound to a receptor.
Evaluate Binding Stability: Analyze the stability of the ligand-protein complex over the simulation period by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
Refine Docking Poses: Validate and refine the binding poses obtained from molecular docking studies by observing the interactions in a dynamic environment.
In Silico Approaches for Pharmacophore Elucidation and Drug Design Research
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active indazole compounds, this approach would:
Develop a Pharmacophore Model: Define the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships.
Guide Drug Design: Use the pharmacophore model as a template to design new molecules with potentially improved activity and selectivity.
Virtual Screening: Search 3D databases of chemical structures to find novel compounds that match the pharmacophore model.
Research into the Biological Activity Mechanisms of Indazole Derivatives and Implications for 5 Bromo 7 Iodo 1h Indazol 3 Amine
General Mechanisms of Action of Indazole Scaffolds
The biological activity of indazole derivatives is primarily attributed to their ability to function as inhibitors of crucial enzymes and modulators of critical cellular signaling pathways. This activity is highly dependent on the substitution pattern around the core indazole ring. nih.gov
A predominant mechanism of action for many indazole derivatives is the inhibition of protein kinases, which are pivotal enzymes in cellular signaling. rsc.org Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. nih.gov Indazole-based compounds have been developed as potent inhibitors for a range of kinases.
Tyrosine Kinases: Indazole derivatives are well-established as tyrosine kinase inhibitors. nih.govrsc.org For example, Pazopanib and Axitinib target Vascular Endothelial Growth Factor Receptors (VEGFR), a family of tyrosine kinases, playing a role in angiogenesis. nih.gov The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov
Fibroblast Growth Factor Receptors (FGFR): The 1H-indazol-3-amine scaffold has been utilized to develop inhibitors of FGFR1 and FGFR2. nih.gov Studies have shown that substitutions on the indazole ring are critical for potency. For instance, a fluorine substitution at the 6-position of the indazole ring was found to significantly improve both enzymatic and cellular potency against FGFR. nih.gov
Bcr-Abl: While specific direct inhibition of Bcr-Abl by 5-bromo-7-iodo-1H-indazol-3-amine is not detailed, the broader class of indazole-based kinase inhibitors often shows activity against a panel of kinases, and Bcr-Abl is a common target in such screens.
Anaplastic Lymphoma Kinase (ALK): Entrectinib, an indazole-containing drug, is a known inhibitor of ALK, demonstrating the scaffold's utility in targeting this specific kinase. mdpi.com
Aurora Kinases: Indazole derivatives have been designed as inhibitors of Aurora kinases. Molecular docking studies suggest that the indazole core can bind to hinge residues of Aurora A, while other parts of the molecule form hydrogen bonds with key amino acids in the active site. nih.gov
Haspin: Research into Haspin kinase inhibitors has also explored the indazole scaffold, although it is a less commonly cited target compared to the others.
The implication for This compound is significant. The presence of the 1H-indazol-3-amine core suggests a strong potential for kinase inhibitory activity. The bromo and iodo substituents at the 5 and 7 positions would create specific steric and electronic properties, influencing binding affinity and selectivity for a particular kinase or set of kinases.
Beyond kinases, indazoles inhibit other classes of enzymes involved in disease pathology.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a crucial immunomodulatory enzyme and a target in cancer immunotherapy. nih.govnih.gov It catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. A series of 3-substituted 1H-indazoles have been investigated as IDO1 inhibitors, with studies indicating that the 1H-indazole ring is a key pharmacophore for this activity. nih.gov The inhibitory mechanism involves the interaction of the indazole motif with the heme iron and hydrophobic pockets of the enzyme. nih.gov
N-myristoyltransferase (NMT): NMT is an enzyme that catalyzes the attachment of myristate to proteins (N-myristoylation), a process crucial for the function of many proteins involved in signal transduction and oncogenesis. While less documented for indazoles than kinase inhibition, NMT remains a viable therapeutic target for which novel inhibitors are sought.
For This compound , the potential to act as an IDO1 inhibitor is plausible, given that 3-substituted indazoles show activity. The halogen atoms could enhance binding within the hydrophobic pockets of the IDO1 active site.
Indazole derivatives exert their biological effects by intervening in fundamental cellular processes, often leading to anti-proliferative and pro-apoptotic outcomes.
Apoptosis: Many indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. rsc.orgrsc.org One study on a series of indazole derivatives found that the most potent compound promoted apoptosis by increasing levels of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.org
Cell Cycle Regulation: These compounds can cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from proliferating. nih.gov This is often linked to the regulation of proteins like Cyclin B1. nih.gov
Bcl2 Family: The apoptotic effects of indazoles are often mediated through the Bcl-2 family of proteins. Active compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. rsc.orgrsc.org The inhibition of anti-apoptotic proteins like BCL2 and BCL-XL lowers the threshold for apoptosis. nih.gov
p53/MDM2 Pathway: The MDM2 protein is a negative regulator of the p53 tumor suppressor. Inhibiting the MDM2-p53 interaction can restore p53 function, leading to apoptosis. nih.gov Combining MDM2 inhibitors with BCL2 inhibitors has shown synergistic effects in killing cancer cells. nih.govnih.gov Indazole derivatives, by inducing cellular stress or targeting related pathways, can influence this axis.
Given these mechanisms, This compound could potentially induce apoptosis and cell cycle arrest in pathological cells. Its specific effects on the Bcl-2 family and the p53/MDM2 pathway would depend on the upstream targets it inhibits.
Target Identification and Validation Research for Halogenated Indazoles
Target identification for novel compounds often involves a combination of computational and experimental approaches. For indazole derivatives, prediction tools can suggest potential kinase targets based on structural similarity to known inhibitors. rsc.org For instance, a Swiss Target Prediction analysis for one series of indazole derivatives pointed towards tyrosine kinases as likely targets. rsc.org
Experimental validation is crucial and can be achieved through:
Chemical-genomic assays: These methods use genome-wide mutant collections to identify genes that, when altered, confer hypersensitivity or resistance to a compound, thereby pointing to its target pathway or direct target. nih.gov
Biochemical assays: Direct testing of the compound's inhibitory activity against a panel of purified enzymes (e.g., a kinase panel) provides definitive evidence of target engagement. nih.gov
For halogenated indazoles like This compound , a systematic screening against a broad panel of human kinases would be a primary step in target identification. nih.gov Furthermore, given the known role of other indazoles as IDO1 inhibitors, this enzyme would also be a high-priority candidate for validation studies. nih.gov
Structure-Activity Relationship (SAR) Studies of Halogenated Indazol-3-amine Derivatives
SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For indazole derivatives, SAR studies have been extensive. nih.govnih.govnih.govmdpi.com
The 1H-indazole-3-amine scaffold is a privileged structure in drug design, acting as an effective hinge-binding element. nih.gov Modifications at various positions on the indazole ring have been shown to dramatically alter potency and selectivity. For example, in a series of 1H-indazole derivatives targeting FGFR, substitution at the 6-position was critical, while substitutions at other positions were not well tolerated. nih.gov
| Scaffold Position | Substituent Type | Observed Effect on Activity | Target Example | Source |
|---|---|---|---|---|
| C3-amine | Carbohydrazide (B1668358) moiety | Crucial for strong IDO1 inhibitory activity | IDO1 | nih.gov |
| C5-position | Methyl group | Lower activity compared to methoxy (B1213986) derivatives | GSK-3β | nih.gov |
| C5-position | Aromatic groups (e.g., 3,5-difluoro) | Significant impact on anti-proliferative activity | Hep-G2 cells | mdpi.com |
| C6-position | Fluorine | Improved enzymatic and cellular potency | FGFR1/2 | nih.gov |
| C4 & C6 positions | Various substituents | Crucial role in IDO1 inhibition | IDO1 | nih.gov |
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding interactions.
The impact of halogens on the activity of indazole derivatives is highly context-dependent:
Favorable Impact: In some cases, halogen substitution enhances potency. A study on FGFR1 inhibitors found that introducing a halogen (specifically fluorine) at the 6-position of the indazole ring resulted in improved activity. nih.gov Similarly, for another series, a 3,5-difluoro substituent at the C5-position led to superior antitumor activity. mdpi.com
Unfavorable Impact: Conversely, in other series, halogenation can be detrimental. In one set of indazole-pyrimidine derivatives, the presence of halogen groups led to a decrease in potency compared to methoxy derivatives. nih.gov In another series of FGFR inhibitors, fluorine substitution on certain rings of the molecule was not tolerated. nih.gov
Positional Importance: The position of the halogen is critical. For instance, in one series of anti-cancer agents, a para-fluoro substituent was found to be crucial for activity. mdpi.com
For This compound , the presence of two different, bulky halogens at the 5 and 7 positions is a defining feature. The bromine at C5 and iodine at C7 would significantly increase the lipophilicity of the molecule and introduce potential for halogen bonding interactions with target proteins. These substituents would profoundly influence the compound's shape, electronic distribution, and binding mode compared to non-halogenated or mono-halogenated analogs, making its biological profile unique and worthy of detailed investigation.
Influence of Substituents at Indazole Ring Positions (e.g., C3, C5, C6) on Potency and Selectivity
The biological activity, potency, and selectivity of indazole derivatives are significantly modulated by the nature and position of substituents on the indazole ring. researchgate.netresearchgate.net Extensive structure-activity relationship (SAR) studies have demonstrated that modifications at the C3, C5, and C6 positions can lead to substantial changes in the pharmacological profile of these compounds. nih.govnih.gov
At the C3 position , the introduction of different functional groups is crucial for the molecule's interaction with its biological targets. For instance, a carbohydrazide moiety at the C3 position has been shown to be important for potent inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov In other cases, the presence of an amino group at C3 is a key feature for antitumor activity. nih.govmdpi.com The design of 3,5-disubstituted indazole derivatives, often involving the introduction of active groups like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C3 position, has been a strategy to enhance solubility, bioavailability, and target engagement. nih.gov However, certain substitutions, such as a mercapto acetamide group, can sometimes lead to increased toxicity against normal cells. nih.gov Removing a methyl group from the C3 position has been observed to decrease toxicity in certain cancer cell lines. nih.gov
Substituents at the C5 position also play a critical role in determining the potency and selectivity of indazole derivatives. Aromatic ring substitutions at this position have been a focus for developing highly active and selective inhibitors. nih.gov For example, in a series of 3-aminoindazole derivatives, the introduction of various substituted aromatic groups at the C5 position via Suzuki coupling was explored to enhance interactions with kinases. nih.gov In the context of 5-HT3 receptor antagonists, small lipophilic substituents at the C5 position can result in potent antagonism, suggesting that this part of the molecule may fit into a specific hydrophobic groove within the receptor's binding site. wikipedia.org
The C6 position has been identified as another key site for modification to tune the biological activity of indazoles. SAR analysis of certain indazole series revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold were crucial for IDO1 inhibition. nih.gov In a different study, a series of 6-substituted aminoindazole derivatives were designed as potential anticancer agents. nih.govrsc.org It was found that moving an amino group to the meta-position (relative to another substituent) did not improve potency compared to other analogues, highlighting the specific spatial requirements for activity. nih.gov
The specific compound This compound possesses a 3-amino group, which is a common feature in many biologically active indazoles. mdpi.comresearchgate.net The bromine at C5 and iodine at C7 are halogen substituents that can significantly influence the compound's properties. Halogen atoms can affect lipophilicity, electronic distribution, and the potential for halogen bonding, all of which can impact binding affinity and selectivity for biological targets. While direct studies on this specific compound are limited, research on related structures, such as 7-bromo-4-chloro-1H-indazol-3-amine, highlights the importance of halogenation patterns for activity, in that case as a key intermediate for the anti-HIV agent Lenacapavir. chemrxiv.org
| Indazole Ring Position | Substituent Type | Observed Effect on Biological Activity | Example Compound Class | Reference |
|---|---|---|---|---|
| C3 | Carbohydrazide | Crucial for potent IDO1 enzyme inhibition. | 3-substituted 1H-indazoles | nih.gov |
| C3 | Amino Group | Common feature in compounds with antitumor activity. | 3-aminoindazole derivatives | nih.govmdpi.com |
| C3 | Removal of Methyl Group | Reduced toxicity against HCT116 cancer cells. | 6-substituted aminoindazoles | nih.gov |
| C5 | Aromatic Rings | Substitution can lead to highly active and selective kinase inhibitors. | 3,5-disubstituted indazoles | nih.gov |
| C5 | Small Lipophilic Groups | Affords potent 5-HT3 antagonism. | Indazole-based 5-HT3 antagonists | wikipedia.org |
| C6 | Various Groups | Substituents at C4 and C6 are crucial for IDO1 inhibition. | 1H-indazole derivatives | nih.gov |
| C6 | Substituted Amino Groups | Modulates anti-proliferative activity in cancer cell lines. | 6-substituted aminoindazoles | nih.govrsc.org |
Stereochemical Considerations in Indazole-Based Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical determinant of the biological activity of indazole-based compounds. The specific spatial orientation of substituents can dictate how a molecule fits into the binding site of a protein, thereby influencing its potency and selectivity.
For some indazole derivatives, the stereochemistry of an asymmetric carbon atom may not be a major factor in its interaction with the target receptor. For example, in the case of the 5-HT3 antagonist ondansetron, which has an indole (B1671886) nucleus structurally related to indazole, the molecule is a racemate, and its stereochemistry is not considered crucial for receptor binding. wikipedia.org
However, in many other instances, stereoisomers of indazole derivatives exhibit significantly different biological activities. The synthesis of C3-allyl 1H-indazoles with quaternary stereocenters has been achieved with high levels of enantioselectivity, underscoring the importance of controlling stereochemistry for creating specific, active compounds. pnrjournal.com The existence of E- and Z-isomers has been noted in indolin-2-one derivatives, which can interconvert in solution. nih.gov While not always separable, the presence of these isomers can have implications for biological activity, as one form may be more active than the other.
The development of second-generation 5-HT3 receptor antagonists like palonosetron, which has two stereogenic centers and exists as four stereoisomers, highlights the pharmacological importance of stereochemistry. wikipedia.org These newer agents often exhibit improved properties, such as a longer half-life and greater receptor binding affinity, which can be attributed in part to their specific stereochemical configuration. wikipedia.org This demonstrates that careful consideration and control of stereochemistry are vital aspects of designing potent and effective indazole-based therapeutic agents.
In Vitro Mechanistic Studies of Cellular Responses to Indazole Derivatives
In vitro mechanistic studies are fundamental to understanding how indazole derivatives exert their biological effects at the cellular level. These studies utilize a variety of cell-based and cell-free systems to dissect the molecular pathways and interactions that underlie the observed cellular responses. researchgate.netresearchgate.net
Research on various indazole derivatives has demonstrated their ability to induce a range of cellular effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells. nih.govmdpi.comrsc.org For example, certain indazole derivatives have been shown to promote apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2. nih.govrsc.org These compounds can also disrupt the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), further contributing to cell death. nih.govrsc.org
Furthermore, some indazole derivatives have been found to inhibit cancer cell migration and invasion, key processes in metastasis. nih.govrsc.org This is often associated with the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). nih.govrsc.org The implications for This compound are that its 3-aminoindazole core, a feature present in many anti-cancer indazoles, suggests it could potentially share some of these mechanisms of action, though this would require direct experimental confirmation.
Biochemical Pathway Analysis in Cell-Free Systems
Cell-free systems, such as purified enzymes or human liver microsomes, are invaluable tools for elucidating the direct biochemical effects of indazole derivatives without the complexities of a whole-cell environment. nih.govnih.gov These systems allow for the direct measurement of enzyme inhibition, receptor binding, and metabolic profiling.
Studies using human liver microsomes have been employed to understand the metabolism of synthetic cannabinoids based on an indazole-3-carboxamide core. nih.gov These analyses identified various metabolic pathways, including hydroxylation, dehydrogenation, N-dealkylation, and glucuronidation, which are crucial for determining the fate of the compound in the body and identifying active metabolites or potential biomarkers. nih.gov
Cell-free enzyme assays are also central to identifying the specific molecular targets of indazole derivatives. For example, the inhibitory activity of indazoles against enzymes like indoleamine 2,3-dioxygenase (IDO1) has been quantified using cell-free systems, which helped to establish the structure-activity relationships for this class of inhibitors. nih.gov Similarly, the mechanism of action for compounds like Lonidamine, an indazole derivative, has been linked to the targeting of metabolic pathways in cancer cells, specifically the inhibition of glycolysis and mitochondrial respiration. acs.org These cell-free approaches provide precise information on the direct molecular interactions that trigger the broader cellular responses.
Cellular Assay Development for Mechanistic Elucidation (e.g., enzyme assays, receptor binding assays)
A wide array of cellular assays have been developed and utilized to elucidate the mechanisms of action of indazole derivatives. These assays are critical for evaluating a compound's biological activity and understanding its effects on cellular processes. nih.govnih.gov
Commonly used assays include:
Proliferation and Viability Assays: The MTT assay and sulforhodamine B (SRB) assay are frequently used to measure the anti-proliferative activity of indazole derivatives against various cancer cell lines. mdpi.comnih.gov These assays quantify the number of viable cells after treatment and are used to determine key metrics like the IC50 value (the concentration required to inhibit cell growth by 50%). nih.govmdpi.com
Colony Formation Assays: This assay assesses the ability of a single cell to grow into a colony. It is used to evaluate the long-term cytostatic or cytotoxic effects of a compound. nih.govrsc.org
Apoptosis Assays: To confirm that a compound induces apoptosis, researchers use techniques like flow cytometry with Annexin V/PI staining, and western blotting to detect the levels of apoptosis-related proteins such as caspases, Bax, and Bcl-2. nih.govmdpi.com
Cell Cycle Analysis: Flow cytometry with propidium (B1200493) iodide (PI) staining is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). mdpi.com This can reveal if a compound causes cell cycle arrest at a specific checkpoint. mdpi.comnih.gov
Enzyme Inhibition and Receptor Binding Assays: In a cellular context, assays are developed to measure the inhibition of specific enzymes like protein kinases (e.g., EGFR, VEGFR-2, ALK) or the binding to receptors (e.g., 5-HT3). nih.govnih.gov These assays are crucial for confirming that a compound interacts with its intended target within the cell.
The development and application of these assays have been instrumental in characterizing the anticancer, anti-inflammatory, and antimicrobial properties of various indazole derivatives. nih.govmdpi.comugm.ac.id
| Assay Type | Purpose | Example Application for Indazole Derivatives | Reference |
|---|---|---|---|
| MTT / SRB Assay | Measures cell viability and proliferation. | Screening for anti-proliferative activity against cancer cell lines (A549, K562, PC-3, HepG-2). | mdpi.com |
| Colony Formation Assay | Assesses long-term cell survival and proliferation. | Confirming the cytostatic effect of compounds on 4T1 breast cancer cells. | nih.gov |
| Flow Cytometry (Annexin V/PI) | Detects and quantifies apoptosis. | Confirming apoptosis induction in K562 cells. | mdpi.com |
| Flow Cytometry (PI Staining) | Analyzes cell cycle distribution. | Detecting G2/M phase arrest in HCT116 cells. | nih.govrsc.org |
| Western Blotting | Measures levels of specific proteins. | Analyzing the expression of apoptotic proteins (Bax, Bcl-2, Caspase-3) and cell cycle regulators. | nih.govmdpi.com |
| Enzyme Inhibition Assays | Measures the inhibition of specific enzyme activity. | Evaluating inhibitory activity against kinases like ALK, EGFR, and VEGFR-2. | nih.govnih.gov |
| Receptor Binding Assays | Measures the affinity of a compound for a receptor. | Characterizing antagonists for the 5-HT3 receptor. | wikipedia.org |
Analysis of Molecular Interactions within Biological Systems
Understanding the molecular interactions between indazole derivatives and their biological targets is key to rational drug design. Computational methods like molecular docking and molecular dynamics simulations, along with experimental techniques, are used to visualize and analyze these interactions at an atomic level. researchgate.netnih.gov
Docking studies have shown that the 1H-indazole motif can form effective interactions with the ferrous ion of heme and a hydrophobic pocket in the IDO1 enzyme, establishing it as a key pharmacophore for IDO1 inhibition. nih.gov In the case of kinase inhibitors, the indazole ring often acts as a scaffold that positions other functional groups to form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. nih.gov For example, docking analyses of indazole derivatives targeting VEGFR2 kinase revealed that the pyrrolic nitrogen of the pyrazole (B372694) ring acts as a hydrogen bond donor, which is important for the interaction with the protein. nih.gov
These studies have identified key interactions that stabilize the binding of indazoles to their targets:
Hydrogen Bonds: The nitrogen atoms of the indazole ring and substituents like amines or amides frequently form hydrogen bonds with amino acid residues such as glutamic acid, cysteine, and lysine (B10760008) in the target's active site. researchgate.netnih.gov
Hydrophobic Interactions: The benzene (B151609) ring of the indazole scaffold and other lipophilic substituents often engage in hydrophobic interactions with nonpolar amino acid residues. nih.gov
π-π Stacking and π-Cation Interactions: The aromatic nature of the indazole ring allows for π-π stacking with aromatic amino acid residues (e.g., phenylalanine) and π-cation interactions with positively charged residues (e.g., lysine). nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Diversification
The synthetic versatility of 5-bromo-7-iodo-1H-indazol-3-amine is a cornerstone for its potential in drug discovery and chemical biology. While the direct synthesis for this specific di-halogenated indazole is not widely documented, pathways can be inferred from related structures. The synthesis of analogous compounds, such as 5-bromo-1H-indazol-3-amine, often involves the cyclization of a substituted 2-fluorobenzonitrile (B118710) with hydrazine (B178648). chemicalbook.com A similar strategy starting from a 2-fluoro-4-bromo-6-iodobenzonitrile could provide a viable route.
Future research should focus on developing robust and scalable synthetic methods. Moreover, the differential reactivity of the C-Br and C-I bonds is of paramount importance for creating diverse molecular libraries. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig reactions) than the C-Br bond. This reactivity difference allows for sequential, site-selective modifications.
Future synthetic exploration should aim to:
Optimize regioselective synthesis: Develop high-yield, scalable routes to the core this compound structure.
Exploit orthogonal reactivity: Systematically explore sequential cross-coupling reactions to introduce different substituents at the 5- and 7-positions.
Functionalize the amine group: Investigate the modification of the 3-amino group to generate amides, sulfonamides, and other derivatives, further expanding the chemical space.
Table 1: Potential Synthetic Diversification Strategies
| Position | Reaction Type | Potential Reagents | Desired Outcome |
|---|---|---|---|
| C7-Iodo | Suzuki Coupling | Aryl/heteroaryl boronic acids | Introduction of (hetero)aryl groups for kinase hinge binding |
| C7-Iodo | Sonogashira Coupling | Terminal alkynes | Installation of alkynyl linkers for probes or further clicks |
| C5-Bromo | Buchwald-Hartwig Amination | Amines, anilines | Introduction of basic moieties to improve solubility/PK |
| C5-Bromo | Heck Coupling | Alkenes | C-C bond formation for scaffold extension |
| N1-Position | Alkylation/Arylation | Alkyl halides, arylboronic acids | Modulation of tautomeric form and physicochemical properties |
| C3-Amino | Acylation/Sulfonylation | Acyl chlorides, sulfonyl chlorides | Generation of amide/sulfonamide libraries |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to guide the rational design of derivatives of this compound and to predict their biological activities. Molecular modeling can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.
Future computational studies should include:
Tautomer and Conformer Analysis: The indazole scaffold can exist in different tautomeric forms (1H and 2H), which significantly impacts its interaction with biological targets. austinpublishinggroup.com Quantum mechanics calculations, such as Density Functional Theory (DFT), can determine the relative stability of these tautomers and predict their geometric and electronic properties.
Molecular Docking: Based on the known activities of other indazoles, this compound derivatives can be docked into the active sites of various targets like histone deacetylases (HDACs) and protein kinases. nih.govrsc.org These simulations can predict binding modes and affinities, guiding the choice of substituents at the 5- and 7-positions to maximize target engagement.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of the predicted binding mode and the role of water molecules in the binding pocket. rsc.org
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the design process.
Table 2: Application of Computational Methods
| Computational Method | Predicted Property | Rationale for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Tautomer stability, electronic properties, reactivity | To understand the intrinsic properties of the core scaffold. austinpublishinggroup.com |
| Molecular Docking | Binding mode and affinity to target proteins | To virtually screen derivatives against kinases, HDACs, etc. nih.govrsc.org |
| Molecular Dynamics (MD) | Stability of ligand-protein complex | To validate docking poses and understand dynamic interactions. rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on physicochemical properties | To build predictive models from a library of synthesized analogs. |
| ADMET Profiling | Pharmacokinetic and toxicity properties | To prioritize compounds with better potential for in vivo efficacy. |
Unraveling Complex Biological Mechanisms and Off-Target Interactions
The indazole scaffold is a "privileged structure" known to interact with a variety of biological targets, most notably protein kinases and histone deacetylases (HDACs). nih.govnih.gov The primary future goal for this compound is to systematically screen it and its derivatives to identify primary biological targets and subsequently elucidate their mechanisms of action.
Key research activities in this area should involve:
Broad-Based Phenotypic Screening: Initial screening in cell-based assays representing various diseases (e.g., cancer, inflammation) can reveal the compound's potential therapeutic areas.
Target-Based Screening: Based on the activities of related indazoles, focused screening against panels of kinases and HDACs is warranted. nih.govnih.gov For instance, certain indazoles show potent inhibition of HDAC1, HDAC2, and HDAC6. nih.govnih.gov
Mechanism of Action Studies: Once a primary target is identified, further biochemical and cellular assays are needed. For example, if a compound is found to be an HDAC inhibitor, Western blot analysis for acetylated histones or tubulin can confirm its cellular activity. nih.gov
Off-Target Profiling: It is crucial to identify any unintended biological interactions. Pan-HDAC inhibitors, for example, are known for off-target effects. nih.gov Broad profiling against a panel of receptors, enzymes, and ion channels is essential to understand the compound's selectivity and potential for side effects.
Table 3: Potential Biological Targets for Screening
| Target Class | Specific Examples | Rationale Based on Indazole Scaffold |
|---|---|---|
| Protein Kinases | VEGFR-2, Pim-1, CDKs | Indazoles are well-established kinase inhibitors. nih.govrsc.org |
| Histone Deacetylases (HDACs) | HDAC1, HDAC2, HDAC6, HDAC8 | Indazole-based compounds are potent pan- and iso-selective HDAC inhibitors. nih.govnih.gov |
| Cannabinoid Receptors | CB1, CB2 | Certain indazole derivatives have been designed as cannabinoid ligands. austinpublishinggroup.com |
| Indoleamine 2,3-dioxygenase (IDO1) | IDO1 enzyme | 3-substituted 1H-indazoles have shown IDO1 inhibitory activity. nih.gov |
Design of Next-Generation Indazole-Based Chemical Probes for Biological Systems
Chemical probes are indispensable tools for dissecting complex biological pathways. The unique di-halogenated structure of this compound makes it an ideal starting point for the design of sophisticated chemical probes. The orthogonal reactivity of the iodo and bromo substituents allows for the precise installation of different functional tags.
Future research should focus on creating:
Affinity-Based Probes: One halogen (e.g., the C7-iodo) can be replaced with a reactive group (like an acrylamide (B121943) or chloroacetamide) for covalent modification of the target protein. The other halogen (e.g., the C5-bromo) can be functionalized with an affinity handle like biotin (B1667282) for subsequent protein enrichment and identification via mass spectrometry.
Fluorescent Probes: A fluorophore could be attached at one position to allow for visualization of the compound's subcellular localization or to monitor target engagement in living cells using techniques like fluorescence polarization or FRET.
Photoaffinity Probes: Incorporation of a photo-reactive group (e.g., a diazirine) would enable photo-activated covalent cross-linking to the target protein upon UV irradiation, providing a powerful method for target identification.
Table 4: Design Concepts for Chemical Probes
| Probe Type | Functionalization at C7-Iodo | Functionalization at C5-Bromo | Research Application |
|---|---|---|---|
| Affinity Probe | Linker-Biotin | Minimal modification (H) | Target identification via pull-down and mass spectrometry. |
| Fluorescent Probe | Linker-Fluorophore (e.g., FITC) | Bioactive pharmacophore | Cellular imaging, target engagement assays. |
| Covalent Probe | Bioactive pharmacophore | Linker-Reactive Group (e.g., acrylamide) | Covalent labeling of target for activity-based protein profiling. |
| Photoaffinity Probe | Linker-Photo-reactive group (e.g., diazirine) | Bioactive pharmacophore | Irreversible target labeling for robust target ID. |
Opportunities for Collaborative Interdisciplinary Research in Chemical Biology
The successful translation of a chemical entity like this compound from a laboratory curiosity to a valuable research tool or therapeutic lead requires a multidisciplinary effort. The distinct features of this compound create numerous opportunities for collaboration.
Chemists and Biologists: Synthetic chemists can generate focused libraries of derivatives based on computational predictions, which biologists can then test in cellular and animal models. This iterative cycle of design-synthesis-test is the engine of modern drug discovery. nih.govrsc.org
Computational and Structural Biologists: Computational chemists can predict binding modes, which can be validated by structural biologists using X-ray crystallography or cryo-electron microscopy. This provides a detailed atomic-level understanding of the drug-target interaction.
Pharmacologists and Clinicians: As promising lead compounds emerge, pharmacologists can conduct in-depth studies on their pharmacokinetic and pharmacodynamic properties, paving the way for potential clinical investigation by medical researchers. nih.gov
Q & A
Q. Q1: What synthetic strategies are recommended for preparing 5-bromo-7-iodo-1H-indazol-3-amine, and how can reaction yields be optimized?
A:
- Core Method : Multi-step synthesis involving halogenation and coupling reactions. For example, describes a CuI-catalyzed cycloaddition using PEG-400/DMF (2:1) to introduce substituents to indazole scaffolds. Adapting this, bromination/iodination steps can be optimized via temperature control (e.g., 90°C for azide-alkyne cycloaddition) and solvent selection (polar aprotic solvents like DMF enhance reactivity) .
- Yield Optimization : Use factorial design () to test variables like catalyst loading (e.g., 10–20 mol% CuI), reaction time (6–24 hrs), and stoichiometry. Monitor intermediates via TLC (Rf = 0.30 in 70:30 EtOAc/hexane, as in ) .
Q. Q2: How should researchers characterize the structure of this compound to confirm purity and regiochemistry?
A:
- Analytical Workflow :
- NMR : Compare H and C NMR shifts with analogous compounds (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole in ). Key peaks: indazole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H] with <5 ppm error (e.g., FAB-HRMS in validated a similar compound with m/z 427.0757) .
- XRD : If crystals are obtainable, compare with published indazole structures (e.g., ’s crystallographic data for substituted indazoles) .
Advanced Research Questions
Q. Q3: How can conflicting bioactivity data for this compound derivatives in enzyme inhibition assays be resolved?
A:
- Case Study : reports contradictory α-glucosidase inhibition results for 5-bromoindazoles with varying substituents (3a-k: IC = 0.5–50 µM). To address discrepancies:
- Assay Validation : Standardize protocols (e.g., DPPH radical scavenging in ) and include positive controls (e.g., acarbose for α-glucosidase) .
- QSAR Analysis : Build models using substituent electronic parameters (Hammett σ) and steric bulk. ’s QSAR-guided design identified optimal substituents (e.g., 3,5-dimethoxyphenyl enhanced activity) .
- Meta-Analysis : Compare results across studies (e.g., vs. ’s boronate-containing indazoles) to identify trends in halogen positioning and electronic effects .
Q. Q4: What experimental designs are suitable for studying the mechanism of action of this compound in kinase inhibition?
A:
- Kinase Profiling : Use panels (e.g., 100+ kinases) to identify selectivity. describes bisindolylmaleimides as kinase inhibitors; similar protocols apply .
- Crystallography : Co-crystallize with target kinases (e.g., PDB templates for indazole-kinase complexes). ’s cholinesterase studies used docking simulations to validate binding modes .
- Cellular Assays : Measure IC in cell lines with/without kinase overexpression (e.g., HEK293T transfected with FLT3, as in ) .
Q. Q5: How can researchers address solubility challenges for this compound in biological assays?
A:
- Solubility Screening : Test co-solvents (e.g., DMSO, PEG-400) at 1–10% v/v. recommends 1-butyl-3-methylimidazolium bromide ionic liquid for hydrophobic indazoles .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the 3-amine position, as in ’s trifluoroethyl-substituted indazole .
- Nanoformulation : Use liposomal encapsulation (e.g., phosphatidylcholine/cholesterol vesicles) to enhance bioavailability .
Data Contradiction and Reproducibility
Q. Q6: What steps should be taken if catalytic intermediates in the synthesis of this compound are unstable?
A:
- Stabilization Strategies :
- Low-Temperature Quenching : Rapidly cool reactions to -20°C post-completion ( used ice-water quenching to stabilize azide intermediates) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient species (e.g., nitroso intermediates in ’s indazole syntheses) .
- Protecting Groups : Temporarily protect the 3-amine with Boc or Fmoc during halogenation (e.g., ’s methoxy-protected indazoles) .
Q. Q7: How can researchers reconcile discrepancies in reported antioxidant activity for halogenated indazoles?
A:
- Root Cause Analysis :
- Radical Scavenging Assays : Standardize DPPH () vs. ABTS protocols. Adjust pH (5.0–7.4) and incubation time (30–60 mins) .
- Redox Cycling Interference : Test for metal chelation (e.g., Fe/Cu) using EDTA controls. ’s compounds showed metal-dependent activity variations .
- Cell-Free vs. Cellular Models : Compare results in isolated enzymes vs. whole-cell systems (e.g., HepG2 oxidative stress models) .
Methodological Resources
| Resource | Application | Reference |
|---|---|---|
| Factorial Design | Reaction optimization | |
| QSAR Modeling | Bioactivity prediction | |
| XRD Validation | Structural confirmation | |
| Ionic Liquids | Solubility enhancement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
